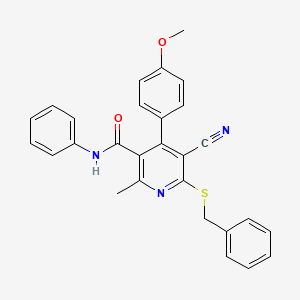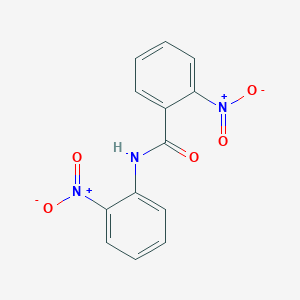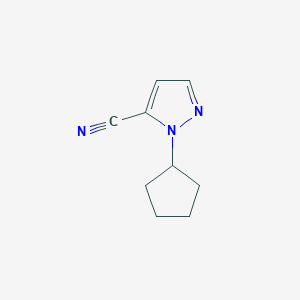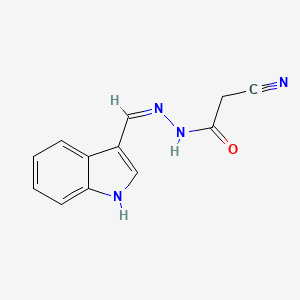
1-(3,4-Dimethoxy-benzoyl)-6,7-dimethoxy-isoquinoline-3-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxy-benzoyl)-6,7-dimethoxy-isoquinoline-3-carboxylic acid ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a carboxylic acid ester functional group. The presence of these functional groups contributes to its reactivity and potential utility in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxy-benzoyl)-6,7-dimethoxy-isoquinoline-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst.
Esterification: The carboxylic acid group can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(3,4-Dimethoxy-benzoyl)-6,7-dimethoxy-isoquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to form a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
科学的研究の応用
1-(3,4-Dimethoxy-benzoyl)-6,7-dimethoxy-isoquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-(3,4-Dimethoxy-benzoyl)-6,7-dimethoxy-isoquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and the benzoyl group play a crucial role in its binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
3,4-Dimethoxybenzoic acid: Shares the methoxy groups but lacks the isoquinoline core.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the isoquinoline core but lacks the benzoyl group.
Ethyl 3,4-dimethoxybenzoate: Shares the ethyl ester and methoxy groups but lacks the isoquinoline core.
Uniqueness
1-(3,4-Dimethoxy-benzoyl)-6,7-dimethoxy-isoquinoline-3-carboxylic acid ethyl ester is unique due to its combination of functional groups and structural features
特性
分子式 |
C23H23NO7 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
ethyl 1-(3,4-dimethoxybenzoyl)-6,7-dimethoxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C23H23NO7/c1-6-31-23(26)16-9-14-11-19(29-4)20(30-5)12-15(14)21(24-16)22(25)13-7-8-17(27-2)18(10-13)28-3/h7-12H,6H2,1-5H3 |
InChIキー |
MKZUTKFAUNOJFV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2C(=N1)C(=O)C3=CC(=C(C=C3)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11712421.png)


![2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11712451.png)
![3-methoxy-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712459.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B11712474.png)
![7-Butyl-3-methyl-8-[(2E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11712482.png)





![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11712516.png)
